molecular formula C13H18N2O3 B2504594 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 1155904-64-5

1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B2504594
CAS No.: 1155904-64-5
M. Wt: 250.298
InChI Key: WVLQEQVQSHLUIM-UHFFFAOYSA-N
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Description

    Reagents: Formaldehyde, reducing agent

    Conditions: The reaction is performed under mild conditions to avoid over-reduction or side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one typically involves multi-step organic reactions

  • Step 1: Synthesis of Piperidine Derivative

      Reagents: Piperidine, acyl chloride

      Conditions: The reaction is carried out under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid formed.

  • Step 2: Formation of Pyrrole Ring

      Reagents: Pyrrole, aldehyde

      Conditions: The reaction is typically conducted in the presence of an acid catalyst under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-{5-[3-(carboxy)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one

    Reduction: 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethanol

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the piperidine and pyrrole rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-2-yl}ethan-1-one
  • 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-4-yl}ethan-1-one

Uniqueness

1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one is unique due to the specific positioning of the hydroxymethyl group and the carbonyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

Properties

IUPAC Name

1-[5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(17)11-5-12(14-6-11)13(18)15-4-2-3-10(7-15)8-16/h5-6,10,14,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLQEQVQSHLUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)N2CCCC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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